1-Nitroadamantane

説明

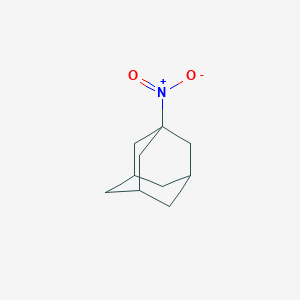

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-nitroadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c12-11(13)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONLSNLUVRQMEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30226650 | |

| Record name | 1-Nitroadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7575-82-8 | |

| Record name | 1-Nitroadamantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007575828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitroadamantane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nitroadamantane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nitroadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Nitroadamantane and Its Derivatives

Direct Nitration Strategies

Direct nitration methods involve the introduction of a nitro group onto the adamantane (B196018) skeleton in a single step. These strategies often contend with challenges of selectivity and controlling the extent of nitration.

Nitronium Salt Mediated Nitration of Adamantane

The use of stable nitronium salts, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄) and nitronium hexafluorophosphate (B91526) (NO₂PF₆), offers a powerful method for the electrophilic nitration of alkanes, including adamantane. pnas.orgscispace.com The reaction of adamantane with nitronium tetrafluoroborate in solvents like purified, nitrile-free nitromethane (B149229) or nitroethane at room temperature can produce 1-nitroadamantane in yields of 66% and 74%, respectively. researchgate.net A small kinetic hydrogen isotope effect (kH/kD = 1.2-1.3) suggests a nonlinear and highly unsymmetrical transition state in the rate-determining step of this reaction. researchgate.net

Initially, the reaction can yield 1-adamantanol (B105290) along with byproducts like 1-fluoroadamantane (B1266609) and adamantanone upon aqueous workup. researchgate.net However, with prolonged reaction times, this compound is formed in good yield. researchgate.net Nitronium hexafluorophosphate has also been employed for the nitration of various alkanes, indicating its utility in these transformations. pnas.org The functionalization of adamantane and its derivatives has also been described using nitronium trifluoromethanesulfonate. tandfonline.com

| Nitrating Agent | Solvent | Yield of this compound | Reference |

| Nitronium Tetrafluoroborate | Nitromethane | 66% | researchgate.net |

| Nitronium Tetrafluoroborate | Nitroethane | 74% | researchgate.net |

| Nitronium Hexafluorophosphate | Methylene (B1212753) Chloride | Useful Yields | pnas.org |

| Nitronium Trifluoromethanesulfonate | Not Specified | Described | tandfonline.com |

Photochemical Nitration Approaches

Photochemical methods provide an alternative route for the nitration of adamantane. The photochemical reaction of adamantane with dinitrogen pentoxide (N₂O₅) in methylene chloride results in a mixture of isomeric nitroadamantanes. google.comresearchgate.net Similarly, the photochemical reaction of N₂O₅ with adamantane has been reported to yield mononitrated products. google.com Another approach involves the ozone-mediated nitration of adamantane with nitrogen dioxide at low temperatures (-78 °C), which selectively yields this compound as the primary product. rsc.org This reaction is influenced by substituents on the adamantane core, which affect the ease of substitution and the product distribution. rsc.org

A novel photochemical methodology has been developed for the selective functionalization of adamantane by introducing chlorocarbonyl groups, which serve as precursors to nitro groups. acs.org This method facilitates the synthesis of polynitroadamantanes. acs.org

Classical Nitration with Mixed Acid Systems

The classical approach to nitration, employing a mixture of concentrated nitric acid and sulfuric acid, is a widely reported method for the synthesis of nitro-substituted adamantanes. wikipedia.org This method has been used for the nitration of adamantane itself, as well as its derivatives like 1,3-dimethyladamantane (B135411). google.com The reaction of adamantane with concentrated nitric acid in glacial acetic acid at elevated temperature and pressure has been shown to produce this compound, along with 1,3-dinitro- and 1,3,5-trinitroadamantanes. google.com

The nitration of 1,3-dimethyladamantane with a mixed acid system requires careful temperature control to prevent the formation of byproducts. The reaction typically involves dissolving the substrate in sulfuric acid and then adding the nitrating mixture dropwise. The nitration of adamantane with fuming nitric acid in the presence of glacial acetic acid is also a known procedure. google.com

Indirect Synthetic Routes via Precursors

Indirect methods for the synthesis of this compound involve the preparation of a functionalized adamantane precursor, which is then converted to the desired nitro compound. These routes can offer greater control over the position of the nitro group.

Oxidation of 1-Aminoadamantane to this compound

The oxidation of primary amines to their corresponding nitro compounds is a valuable synthetic strategy, particularly for producing nitro compounds that are difficult to access through direct nitration. google.com 1-Aminoadamantane can be oxidized to this compound using various oxidizing agents.

One effective method involves the use of potassium permanganate (B83412) (KMnO₄) in an aqueous medium, which has been used to prepare this compound in 85% yield. google.comstudfile.net Another approach utilizes a combination of ozone and potassium monopersulfate in a solvent system like water-acetone or water-acetonitrile. google.com This method has been shown to selectively oxidize the amino group to a nitro group, yielding this compound. google.com The oxidation of 1-aminoadamantane with peracetic acid and ozone has also been reported to produce this compound in a high yield of 95%. sciencemadness.orgpageplace.de

| Oxidizing Agent(s) | Solvent(s) | Yield | Reference |

| Potassium Permanganate (KMnO₄) | Aqueous medium | 85% | google.comstudfile.net |

| Ozone and Potassium Monopersulfate | Water-Acetone | 0.44 g | google.com |

| Ozone and Potassium Monopersulfate | Water-Acetonitrile | 0.46 g | google.com |

| Peracetic Acid and Ozone | Not Specified | 95% | sciencemadness.orgpageplace.de |

Nitroxylation and Subsequent Transformations

Nitroxylation of adamantane, followed by subsequent chemical transformations, provides another indirect pathway to this compound. The reaction of adamantane with nitric acid or a mixture of nitric acid and acetic acid leads to the formation of nitroxyadamantanes. lookchem.comresearchgate.net Specifically, 1-nitroxyadamantane is an upstream product for the synthesis of this compound. lookchem.com The nitroxylation of adamantane derivatives in a nitric acid-acetic anhydride (B1165640) system has also been studied, leading to the synthesis of various nitroxyadamantanes. lookchem.comresearchgate.net It has been noted that this compound can undergo slow nitrolysis in the presence of nitric acid to form adamantan-1-yl nitrate (B79036). researchgate.netresearchgate.net

Furthermore, the reaction of 1-adamantyl hexafluoroantimonate with silver nitrite (B80452) has been reported as a method for the preparation of this compound. thieme-connect.com Radical-mediated C-H functionalization methods, such as those involving phthalimido-N-oxyl (PINO) radicals, can also lead to adamantane derivatives that could potentially be converted to this compound. d-nb.info

Preparation from 1-Adamantyl Hexafluoroantimonate

A notable method for the synthesis of this compound involves the reaction of 1-adamantyl hexafluoroantimonate with silver nitrite. researchgate.netthieme-connect.com This approach is part of a broader field of preparative carbocation chemistry. thieme-connect.comthieme-connect.com The 1-adamantyl cation, a stable carbocation, is generated and subsequently reacts with a nitrite source to form the desired nitro compound. This method highlights the utility of pre-formed, stable carbocation salts in the synthesis of specific adamantane derivatives.

Optimization of Synthetic Conditions and Yields

The synthesis of this compound and its derivatives has been the subject of various optimization studies to improve yields and control selectivity.

Direct nitration of adamantane using nitronium salts, such as nitronium tetrafluoroborate, in aprotic solvents like purified, nitrile-free nitromethane or nitroethane can produce this compound. worldscientific.com Initial reports of this method showed a modest yield of around 10%. scispace.comstudfile.net However, subsequent refinements to the reaction conditions have led to significant improvements, with isolated yields reaching 66% in nitromethane and 74% in nitroethane. worldscientific.com The reaction is thought to proceed through the formation of the 1-adamantyl cation. worldscientific.com

Another avenue for synthesizing this compound is through the oxidation of 1-aminoadamantane. google.com This method offers a selective way to introduce the nitro group, particularly for substrates that are difficult to nitrate directly. google.com One patented method describes the oxidation of 1-aminoadamantane using a combination of ozone and potassium monopersulfate in a solvent system like water-acetone or water-acetonitrile at a pH of 6-7 and a temperature of 0°C to room temperature. google.com

For the synthesis of substituted nitroadamantane derivatives, such as 1,3-dimethyl-5-nitroadamantane (B196016), the nitration of the corresponding dimethyladamantane is a common approach. This typically involves using a mixture of concentrated nitric acid and sulfuric acid. Optimization of this process has focused on controlling the reaction temperature to minimize side reactions. Furthermore, continuous-flow reactions have been explored to enhance efficiency and purity compared to traditional batch processes.

The reaction of this compound itself can be influenced by the reaction conditions. For instance, in the presence of nitric acid, this compound can undergo slow nitrolysis to form adamantan-1-yl nitrate. researchgate.net

The following table summarizes the yields of this compound obtained through various synthetic methods.

| Starting Material | Reagents | Solvent | Yield |

| Adamantane | Nitronium tetrafluoroborate | Nitromethane (purified, nitrile-free) | 66% |

| Adamantane | Nitronium tetrafluoroborate | Nitroethane | 74% |

| 1-Aminoadamantane | Ozone, Potassium monopersulfate | Water/Acetone | - |

| Adamantane | Nitronium salts | Aprotic solvents | 10% |

It's important to note that the optimization of reaction conditions is an ongoing area of research, with modern approaches like Bayesian optimization and the use of robotic platforms being employed to efficiently identify optimal process variables for multistep syntheses. nsf.govnih.gov

Mechanistic Investigations of 1 Nitroadamantane Formation and Reactions

Electrophilic Substitution Analogies and Bridgehead Reactivity

The nitration of adamantane (B196018) to form 1-nitroadamantane is often discussed in the context of electrophilic substitution, although it does not follow the typical aromatic substitution pathway. The adamantane cage, composed entirely of sp³-hybridized carbon atoms, possesses a unique electronic and structural character. The bridgehead positions (1, 3, 5, and 7) are tertiary carbons and exhibit enhanced reactivity towards electrophiles. This is attributed to the stabilization of a positive charge at these positions, which is more favorable than at the secondary methylene (B1212753) bridge positions.

The reaction of adamantane with nitrating agents is analogous to electrophilic substitution in that it involves the attack of an electron-deficient species on the hydrocarbon. However, the mechanism is distinct. Instead of an addition-elimination sequence as seen in aromatic systems, the reaction at the bridgehead carbon of adamantane proceeds through intermediates that accommodate the rigid, strain-free cage structure. The high degree of s-character in the C-H bonds at the bridgehead positions influences their reactivity, making them susceptible to abstraction or cleavage.

Radical Pathways in Nitration Processes

While ionic pathways are prominent, radical mechanisms have also been proposed and identified in the nitration of adamantane, particularly under specific conditions. For instance, the use of nitrating agents like nitronium tetrafluoroborate (B81430) in certain solvents can lead to single-electron transfer (SET) processes, generating radical intermediates.

In these pathways, an adamantyl radical is formed, which then reacts with nitrogen dioxide (NO₂) to yield this compound. The presence of radical scavengers can inhibit the reaction, providing evidence for the involvement of these species. The competition between ionic and radical pathways is often dependent on the specific nitrating agent, solvent, and reaction temperature. For example, photochemical nitration methods explicitly rely on the generation of radical intermediates.

Role of Nitronium Ion Intermediates

The nitronium ion (NO₂⁺) is a key electrophilic species in many nitration reactions, including that of adamantane. It is typically generated in situ from a mixture of nitric acid and a stronger acid, such as sulfuric acid, or used as a pre-formed salt like nitronium tetrafluoroborate. The nitronium ion is a powerful electrophile that can attack the electron-rich C-H bond at the bridgehead position of adamantane.

Hydride Abstraction and Carbocation Intermediates

A central feature of the mechanism for the formation of this compound is the generation of the 1-adamantyl cation. This is often proposed to occur via a hydride abstraction process, where the electrophilic nitrating agent removes a hydride ion (H⁻) from a bridgehead C-H bond of adamantane. The resulting 1-adamantyl cation is a relatively stable tertiary carbocation due to the geometry of the adamantane cage, which minimizes ring strain.

Once formed, the 1-adamantyl cation can be trapped by a nucleophilic nitrogen-containing species. In many nitration systems, this species is nitrogen dioxide (NO₂) or a related molecule, which attacks the carbocation to form the C-NO₂ bond of this compound. The stability of the 1-adamantyl cation intermediate is a key reason for the high selectivity of nitration at the bridgehead position.

| Intermediate | Precursor | Subsequent Reaction |

| 1-Adamantyl Cation | Adamantane | Trapping by NO₂ to form this compound |

| Nitronium Ion | Nitric Acid/Sulfuric Acid | Hydride abstraction from Adamantane |

Kinetic Hydrogen Isotope Effects in Nitration Reactions

Kinetic isotope effect (KIE) studies, where hydrogen is replaced by deuterium (B1214612) at the reactive site, have provided significant insights into the rate-determining step of adamantane nitration. In many cases, a primary kinetic isotope effect is observed, where the rate of reaction is slower for deuterated adamantane (adamantane-d₁₆ or 1-deuterioadamantane) compared to the non-deuterated analogue.

This observation supports a mechanism where the C-H bond at the bridgehead position is broken in the rate-determining step. This is consistent with the hydride abstraction mechanism, as the cleavage of the C-H bond to form the 1-adamantyl cation would be sensitive to the mass of the isotope. The magnitude of the KIE can vary depending on the specific nitrating agent and reaction conditions, providing further details about the transition state of the reaction.

| Reaction | Isotope Effect (kH/kD) | Implication |

| Nitration of Adamantane | > 1 | C-H bond cleavage is in the rate-determining step |

C-NO₂ Bond Cleavage and Nitrolysis under Acidic Conditions

The C-NO₂ bond in this compound can undergo cleavage under strongly acidic conditions, a process often referred to as nitrolysis. This reaction is essentially the reverse of the final step of the nitration process. In the presence of a strong acid, the nitro group can be protonated, making it a better leaving group.

The departure of the protonated nitro group (as nitrous acid or a related species) regenerates the 1-adamantyl cation. This cation can then be trapped by other nucleophiles present in the reaction mixture. For example, in the presence of a solvent like acetic acid, 1-adamantyl acetate (B1210297) can be formed. This reactivity highlights the dynamic and reversible nature of the C-N bond formation under certain acidic conditions.

Mechanistic Studies of Nitro Group Reduction and Derivatization

The nitro group of this compound can be chemically transformed into a variety of other functional groups, with the reduction to an amino group being one of the most important derivatizations. Mechanistic studies of this reduction have explored various reagents and pathways. Catalytic hydrogenation, using catalysts such as palladium on carbon, is a common method. This process is believed to proceed through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding 1-aminoadamantane.

Other reducing agents, such as metals in acidic media (e.g., tin or iron in HCl), operate through a series of single-electron transfer steps. The nitro group is sequentially reduced, with protonation steps occurring at the oxygen atoms, leading to the eventual elimination of water and formation of the amine. The choice of reducing agent and conditions can influence the selectivity and yield of the reaction, and mechanistic understanding is key to optimizing these transformations for the synthesis of various adamantane derivatives.

Chemical Reactivity and Derivatization of 1 Nitroadamantane

Reduction Reactions to Amino-Functionalized Adamantane (B196018) Derivatives

The reduction of the nitro group in 1-nitroadamantane to a primary amine is a fundamental transformation, yielding 1-aminoadamantane (amantadine), a compound with significant pharmaceutical applications. This conversion can be achieved through various reductive methods, including catalytic hydrogenation and chemical reduction using metals or hydrides. googleapis.comcommonorganicchemistry.com

Catalytic hydrogenation is a common and efficient method. commonorganicchemistry.com Reagents such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas effectively reduce both aliphatic and aromatic nitro groups to their corresponding amines. commonorganicchemistry.com The general conditions for these reactions involve hydrogen pressures ranging from 1 to 100 atm and temperatures from approximately -20 to 100 °C. google.com Platinum-based catalysts like platinum oxide are also employed for this purpose. googleapis.com

Chemical reduction offers several alternatives to catalytic hydrogenation. The use of metals such as iron (Fe), zinc (Zn), or tin (Sn) in an acidic medium provides a mild and often more chemoselective route to the amine. googleapis.comcommonorganicchemistry.com Hydride reagents, particularly lithium aluminum hydride (LiAlH4), are also effective for the reduction of aliphatic nitro compounds like this compound to the corresponding amine. commonorganicchemistry.comsmolecule.com More recently, a metal-free approach utilizing blue light irradiation in a cucurbit uril (CB ) cavity has been developed, successfully reducing this compound to 1-aminoadamantane. acs.org The choice of reducing agent can be critical when other functional groups are present in the molecule, allowing for selective transformations. googleapis.com For instance, the reduction of 1,3-dinitroadamantane (B8710938) can be controlled to yield either 1-amino-3-nitroadamantane (B107041) or 1,3-diaminoadamantane depending on the reaction conditions. googleapis.com

| Method | Reagent(s) | Product(s) | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C | 1-Aminoadamantane | Common and efficient method for nitro group reduction. commonorganicchemistry.com |

| H₂, Raney Nickel | 1-Aminoadamantane | Useful alternative to Pd/C, especially if dehalogenation is a concern. commonorganicchemistry.com | |

| H₂, Platinum oxide | 1-Aminoadamantane | Effective metal catalyst for the hydrogenation process. googleapis.com | |

| Chemical Reduction | Fe, Acid (e.g., AcOH) | 1-Aminoadamantane | Mild method, can be selective in the presence of other reducible groups. commonorganicchemistry.com |

| Zn, Acid (e.g., AcOH) | 1-Aminoadamantane | Mild conditions, offers an alternative to iron-acid systems. commonorganicchemistry.com | |

| Lithium Aluminum Hydride (LiAlH₄) | 1-Aminoadamantane | Powerful hydride reagent effective for aliphatic nitro compounds. commonorganicchemistry.comsmolecule.com | |

| Photoreduction | Blue Light (390 nm), CB | 1-Aminoadamantane | Metal-free, environmentally benign method. acs.org |

Nucleophilic Transformations Involving the Nitro Group

Direct nucleophilic substitution of the nitro group at the bridgehead position of this compound is challenging. The reaction would need to proceed via an Sɴ1 or Sɴ2 mechanism. An Sɴ2 pathway is sterically hindered by the rigid adamantane cage. pages.dev An Sɴ1 mechanism is also unfavorable because it requires the departure of the nitro group as an anion (NO₂⁻), which is a very poor leaving group, to form a tertiary carbocation. pages.devwikipedia.org Consequently, classical nucleophilic substitution reactions where a nucleophile directly displaces the nitro group are not a typical mode of reactivity for this compound.

However, transformations involving the nitro group can be initiated by nucleophiles through alternative pathways. While not a direct substitution, the reaction of the nitro group with strong nucleophiles like organometallic reagents proceeds via addition and reductive coupling mechanisms, which are detailed in section 4.4. thieme-connect.com

Additionally, some reactions that transform the nitro group into other functionalities can be considered. The reduction of the nitro group to an amine, as discussed in section 4.1, is a prime example of such a transformation, often carried out with nucleophilic reducing agents like LiAlH₄. smolecule.com Another related reaction is the metabolic reduction of the oxidized analog, 1-nitrosoadamantane, to N-hydroxy-1-aminoadamantane, which involves a C-nitroso reductase system and highlights biological pathways for the transformation of nitrogen-containing functional groups on the adamantane scaffold.

Nitrolysis and Adamantane-1-yl Nitrate (B79036) Formation

Nitrolysis refers to the cleavage of a C-X bond (where X is a substituent) by nitric acid or a related nitrating agent, leading to the formation of a nitrate ester (C-ONO₂). While often observed in the reaction of haloadamantanes with nitric acid researchgate.netresearchgate.net, this compound itself can undergo this transformation.

Research has shown that this compound undergoes a slow nitrolysis reaction when treated with nitric acid, resulting in the formation of adamantane-1-yl nitrate. researchgate.net This reaction demonstrates that under certain conditions, the C-N bond can be cleaved and replaced by a nitrooxy group.

The reaction is more clearly observed in substituted this compound derivatives. For example, the reaction of 3,5-dimethyl-1-nitroadamantane (B11762719) with a mixture of nitric acid and acetic anhydride (B1165640) yields 3,5-dimethyl-7-nitroadamantan-1-yl nitrate in 43% yield. researchgate.net The use of acetic anhydride with nitric acid creates a highly electrophilic medium that facilitates the formation and increases the stability of the resulting nitrate esters. researchgate.net This system generally reduces the probability of forming alcohol byproducts, which can occur in purely acidic conditions. researchgate.net

| Substrate | Reagent(s) | Product | Yield | Reference |

| This compound | Nitric Acid | Adamantane-1-yl nitrate | Slow reaction | researchgate.net |

| 3,5-Dimethyl-1-nitroadamantane | HNO₃, Acetic Anhydride | 3,5-Dimethyl-7-nitroadamantan-1-yl nitrate | 43% | researchgate.net |

Reactions with Organometallic Reagents for Functionalization

A significant advancement in the functionalization of this compound involves its reaction with organometallic reagents, particularly organomagnesium compounds (Grignard reagents). This method provides a pathway to form C-N bonds, converting the nitroalkane into a secondary amine.

It has been demonstrated that this compound reacts with a variety of aryl magnesium reagents to furnish the corresponding N-aryl-1-aminoadamantane derivatives in good yields. thieme-connect.com This transformation is notable as it overcomes the typical limitations of adding organomagnesium reagents to less reactive nitroalkanes. The scope of the reaction is broad, accommodating electron-neutral, electron-rich, and electron-deficient aryl Grignard reagents. Remarkably, the reaction tolerates functional groups like esters, which are usually highly reactive towards Grignard reagents. thieme-connect.com In addition to aryl magnesium reagents, tertiary alkyl magnesium compounds can also be used as coupling partners to create sterically hindered secondary amines. thieme-connect.com

| Organomagnesium Reagent | Product (Secondary Amine) | Key Features | Reference |

| Aryl Magnesium Reagents | N-Aryl-1-aminoadamantane | Broad scope including electron-rich and electron-deficient aryls. | thieme-connect.com |

| Ester-Functionalized Aryl Magnesium Reagents | N-(Ester-Aryl)-1-aminoadamantane | Tolerates ester functionality, which is unusual for Grignard reactions. | thieme-connect.com |

| Tertiary Alkyl Magnesium Reagents | N-(tert-Alkyl)-1-aminoadamantane | Allows for the synthesis of sterically congested secondary amines. | thieme-connect.com |

Synthesis of Substituted Nitroadamantanes and Poly-Nitroadamantanes

This compound serves as a crucial starting material and intermediate for the synthesis of adamantanes bearing multiple nitro groups. These poly-nitrated adamantanes are of significant interest as high-energy-density materials.

The direct nitration of adamantane can yield a mixture of products, including this compound, 1,3-dinitroadamantane, and, in very low yields, 1,3,5-trinitroadamantane. google.comgoogle.com Further nitration of isolated this compound can be used to increase the yield of 1,3-dinitroadamantane. google.com The introduction of multiple nitro groups onto the adamantane cage becomes progressively more difficult due to the deactivating effect of the existing nitro groups.

The synthesis of highly nitrated derivatives like 1,3,5,7-tetranitroadamantane (B3330873) (TNA) is not achieved by direct nitration. Instead, it is prepared via the oxidation of 1,3,5,7-tetraaminoadamantane (B3069178) using an oxidizing agent such as potassium permanganate (B83412). google.com Other complex polynitroadamantanes are synthesized through multi-step routes starting from functionalized adamantane or pre-adamantane precursors. ontosight.airsc.org For example, 2,2-dinitroadamantane (B14397523) is typically synthesized by nitrating adamantane derivatives under controlled conditions. ontosight.ai The synthesis of 2,2,4,4,6,6-hexanitroadamantane (HNA) has been achieved from precursors like 4,4-dinitroadamantane-2,6-dione. rsc.orgresearchgate.net These syntheses highlight the chemical strategies required to overcome the steric and electronic challenges of introducing multiple nitro functionalities onto the rigid adamantane framework.

| Compound | Precursor(s) | Method | Reference(s) |

| 1,3-Dinitroadamantane | This compound | Nitration (e.g., HNO₃) | google.com |

| 1,3,5-Trinitroadamantane | Adamantane | Direct nitration (low yield) | google.com |

| 1,3,5,7-Tetranitroadamantane (TNA) | 1,3,5,7-Tetraaminoadamantane | Oxidation (e.g., KMnO₄) | google.com |

| 2,2-Dinitroadamantane | Adamantane derivatives | Nitration | ontosight.ai |

| 2,2,4,4,6,6-Hexanitroadamantane (HNA) | 4,4-Dinitroadamantane-2,6-dione | Multi-step synthesis including oximation and oxidative nitration | rsc.orgresearchgate.net |

| 2,6-Difluoro-2,4,4,6-tetranitroadamantane | 4,4-Dinitroadamantane-2,6-dione | Multi-step synthesis | rsc.org |

Advanced Structural Analysis and Spectroscopic Characterization in Research

X-ray Crystallography Studies of Nitro- and Aza-Adamantanes

X-ray crystallography is a powerful experimental science that provides definitive information about the atomic and molecular structure of a crystalline compound. wikipedia.org By measuring the diffraction of an X-ray beam through a crystal, scientists can generate a three-dimensional map of electron density, revealing precise atomic positions, bond lengths, and bond angles. wikipedia.orglibretexts.org This technique has been fundamental in characterizing the adamantane (B196018) skeleton and its substituted forms. wikipedia.org

In the context of nitro- and aza-adamantanes, X-ray crystallography serves to unambiguously confirm the molecular structure. For instance, studies on energetic materials have included the structural analysis of compounds like 2-bromo-2-nitroadamantane, 2,2-dinitroadamantane (B14397523), and 1,3,5,7-tetranitroadamantane (B3330873). dtic.mil These analyses provide exact structural parameters for the highly substituted cage systems. dtic.mil

Similarly, the structures of various aza-adamantanes, where one or more carbon atoms in the cage are replaced by nitrogen, have been determined by single-crystal X-ray diffraction. acs.orgresearchgate.net These studies are critical for understanding the geometric distortions introduced by the heteroatoms. researchgate.net For example, analysis of 1-azaadamantanes reveals key geometric parameters such as C-N and C-C bond lengths and the bond angles around the bridgehead nitrogen atom. researchgate.net The mechanochemical synthesis of cocrystals involving azaadamantanes also relies on X-ray diffraction to analyze intermolecular hydrogen-bonding patterns and subtle changes in C-N bond lengths resulting from electronic effects. nih.gov The structural characterization of intermediates is also a common application, as seen in the synthesis of Dapholdhamine B, a rare aza-adamantane natural product, where an intermediate's structure was confirmed by X-ray diffraction. sustech.edu.cn

| Compound | Key Finding from X-ray Crystallography | Reference |

|---|---|---|

| 2-bromo-2-nitroadamantane | Structural parameters determined as part of energetic materials research. | dtic.mil |

| Aza-adamantane Natural Product Intermediate | Unambiguous structural characterization confirming synthesis pathway. | sustech.edu.cn |

| 1-Azaadamantane | Determination of key geometrical parameters: C-N bond length (1.475 Å) and C-C bond length (1.468 Å). | researchgate.net |

| Azaadamantane-3-nitrophenol Cocrystals | Analysis of hydrogen-bonding motifs and C-N bond length variations. | nih.gov |

Spectroscopic Investigations for Structural Elucidation (NMR, IR, UV-Vis)

Spectroscopic techniques are indispensable for the characterization of 1-nitroadamantane, providing complementary information to crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity and substitution patterns of adamantane derivatives. For this compound, the highly symmetric nature of the adamantane cage results in a relatively simple spectrum. The ¹H NMR spectrum is used to verify the purity of the compound after synthesis. google.com In related compounds like 3,5-dimethyl-1-nitroadamantane (B11762719), the ¹H NMR spectrum shows a multiplet for the 14 adamantane protons, while the ¹³C NMR spectrum provides distinct signals for the different carbon environments within the cage. researchgate.net

Infrared (IR) Spectroscopy IR spectroscopy is particularly useful for identifying the presence of the nitro functional group. The N–O stretching vibrations in nitroalkanes give rise to characteristic strong absorption bands. orgchemboulder.com For this compound, these bands are expected in the typical regions for aliphatic nitro compounds: an asymmetrical stretch around 1550 cm⁻¹ and a symmetrical stretch near 1365 cm⁻¹. orgchemboulder.com This is observed in related nitroxyadamantanes, which show characteristic bands for the nitrate (B79036) group (e.g., 1620 and 1275 cm⁻¹) in their IR spectra. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the electronic transitions within a molecule. technologynetworks.com Organic molecules containing conjugated π-systems are typically strong absorbers in the UV-Vis range. libretexts.org Since this compound lacks an extended conjugated system, its UV absorption is primarily due to the electronic transitions within the nitro group (n → π* transitions). These transitions are typically of low intensity and occur in the UV region, not the visible spectrum. libretexts.org The technique is mentioned in the literature for the examination of this compound. research-solution.com

| Technique | Compound | Observed Features | Reference |

|---|---|---|---|

| IR Spectroscopy | Nitroalkanes (general) | Asymmetric N-O stretch: ~1550 cm⁻¹ Symmetric N-O stretch: ~1365 cm⁻¹ | orgchemboulder.com |

| IR Spectroscopy | 3-Acetyladamantan-1-yl nitrate | C=O stretch: 1740 cm⁻¹ ONO₂ stretch: 1625, 1270 cm⁻¹ | researchgate.net |

| ¹H NMR | This compound | Used to confirm identity and purity of the product. | google.com |

| ¹³C NMR | 3,5-Dimethyl-1-nitroadamantane | Signals observed at δC (ppm): 20.9 (CH₃), 29.9 (CH), 37.3, 37.4 (CH₂), 38.6 (CH₂), 39.9 (CH₂), 40.9 (CH₂), 72.0 (CH₂), 89.7. | researchgate.net |

| UV-Vis Spectroscopy | This compound | Used for examination of the compound. | research-solution.com |

Computational Chemistry Approaches for Molecular Structure and Electronic Properties

Computational chemistry utilizes mathematical models and computer simulations to predict molecular behavior and properties, offering insights that complement experimental data. nextmol.com Techniques like Density Functional Theory (DFT) and molecular mechanics are employed to analyze the molecular and electronic structures of complex molecules like this compound. mit.eduresearchgate.net

These computational methods can calculate optimized molecular geometries, which can then be compared with X-ray crystallography data. For aza-adamantanes, theoretical calculations have been used alongside experimental data to analyze geometric distortions and the effects of heteroatom substitution. researchgate.net

Furthermore, computational chemistry is a powerful tool for investigating the electronic properties of molecules. scielo.org.mx For this compound, DFT calculations can be used to determine key electronic parameters. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the difference between which defines the band gap energy. scielo.org.mx This energy gap is a crucial factor in determining a molecule's electronic conductivity and reactivity. scielo.org.mx Other properties such as ionization potential, electron affinity, electronegativity, and molecular electrostatic potential can also be calculated to provide a comprehensive understanding of the molecule's electronic character. scielo.org.mx For example, studies have explored electron transfer processes between diamondoids like adamantane and electron-accepting compounds. researchgate.net

| Property | Computed Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₅NO₂ | nih.gov |

| Molecular Weight | 181.23 g/mol | nih.gov |

| XLogP3 | 2.7 | nih.gov |

| Topological Polar Surface Area | 45.8 Ų | nih.gov |

| Formal Charge | 0 | nih.gov |

Applications of 1 Nitroadamantane and Its Nitro Functionalized Adamantane Derivatives in Advanced Research

Research in Pharmaceutical and Biological Sciences

The rigid, lipophilic adamantane (B196018) cage, combined with the electronic properties of the nitro group, imparts these compounds with a range of biological activities that are actively being explored in pharmaceutical and biological research.

Exploration as Lead Compounds in Neurological Disorder Research

Nitro-functionalized adamantane derivatives are being investigated as potential therapeutic agents for a variety of neurological disorders. Their structural similarity to memantine (B1676192), a known N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease, has driven much of this research.

Derivatives like 1,3-dimethyl-5-nitroadamantane (B196016) are being studied for their neuroprotective effects. cymitquimica.com Research suggests these compounds may modulate NMDA receptor activity, which can influence synaptic transmission and neuronal excitability, making them potential candidates for treating conditions associated with excitotoxicity. The adamantane structure itself is recognized for its role in compounds targeting neurodegenerative diseases like Parkinson's and Alzheimer's. researchgate.netuctm.edu

A notable example is nitromemantine (B12746302), a second-generation memantine analog. semanticscholar.org This compound was designed to target the NMDA receptor and deliver nitric oxide (NO) to specific sites, which may offer enhanced neuroprotection. semanticscholar.org Studies in animal models of Alzheimer's disease have shown that nitromemantine can reverse the loss of brain connections and restore the number of synapses. mdpi.com These findings suggest that nitromemantine could have disease-modifying properties. mdpi.com

| Derivative | Investigated Application | Proposed Mechanism of Action |

| 1,3-Dimethyl-5-nitroadamantane | Neuroprotection | Modulation of NMDA receptor activity |

| Nitromemantine | Alzheimer's Disease | Dual-site antagonism at the NMDA receptor semanticscholar.orgresearchgate.net |

| Other aminoadamantane derivatives | Parkinson's and Alzheimer's Diseases | NMDA receptor blockade uctm.edu |

Investigation of Immunomodulatory Effects on Lymphocyte Proliferation

1-Nitroadamantane has been identified as a compound with immunosuppressive properties, specifically its ability to inhibit the proliferation of lymphocytes. lookchem.com This has potential applications in managing autoimmune diseases and preventing transplant rejection. lookchem.com In vitro studies have investigated the effects of this compound and its isomer, 2-nitroadamantane, on T lymphocyte proliferation. nih.gov These investigations aim to understand the molecular features that contribute to the inhibition of lymphocyte activity. nih.govresearchgate.net The research has shown that the position of the substituent group on the adamantane ring can alter the molecule's capacity to modulate lymphocyte function. nih.gov

Role as Intermediates in Pharmaceutical Synthesis (e.g., Vildagliptin Precursors)

Nitro-functionalized adamantane derivatives, particularly amino-nitro adamantanes, serve as crucial intermediates in the synthesis of various pharmaceuticals. A significant example is the use of 1-amino-3-nitroadamantane (B107041) as a precursor in the synthesis of Vildagliptin. smolecule.comveeprho.comcymitquimica.comchemicalbook.com Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used as an antidiabetic medication. smolecule.comveeprho.com

The synthesis of Vildagliptin often involves the use of 3-amino-1-adamantanol, which can be prepared from adamantane derivatives. asianpubs.orgresearchgate.netresearchgate.netgoogle.comgoogle.comniscair.res.in Various synthetic routes have been developed to improve the efficiency and yield of Vildagliptin, highlighting the importance of adamantane-based intermediates. asianpubs.orgresearchgate.netresearchgate.net

| Adamantane Intermediate | Pharmaceutical Application |

| 1-Amino-3-nitroadamantane | Precursor for Vildagliptin synthesis smolecule.comveeprho.comcymitquimica.comchemicalbook.com |

| 3-Amino-1-adamantanol | Key intermediate for Vildagliptin synthesis asianpubs.orgresearchgate.netresearchgate.netgoogle.comgoogle.comniscair.res.in |

Studies on Antiviral Properties and Resistance Mechanisms

Adamantane derivatives have a history of use as antiviral agents, particularly against the influenza A virus. ontosight.ai this compound itself is noted for its antiviral properties, which are attributed to its ability to inhibit viral replication. lookchem.com The mechanism of action for adamantane-based antivirals often involves blocking the M2 ion channel of the influenza A virus, which is essential for the virus to uncoat and replicate within a host cell. researchgate.netoup.com

However, the emergence of drug-resistant strains has become a significant concern. chinacdc.cnbiorxiv.org Resistance is typically associated with single amino acid substitutions at specific positions in the M2 protein. researchgate.netoup.comchinacdc.cn The S31N mutation is the most common, found in a vast majority of adamantane-resistant influenza A viruses. researchgate.netresearchgate.net Research is ongoing to understand the mechanisms of resistance and to develop new adamantane analogs that can overcome it. biorxiv.org Some studies are exploring adamantane derivatives that may have alternative antiviral targets beyond the M2 proton channel. biorxiv.org

| Adamantane Compound | Antiviral Target | Common Resistance Mutation |

| Amantadine/Rimantadine | Influenza A M2 ion channel researchgate.netoup.com | S31N substitution in M2 protein researchgate.netresearchgate.net |

| This compound | Viral replication lookchem.com | Not specified |

Neuroprotective Studies and NMDA Receptor Modulation (for derivatives)

Derivatives of adamantane are a key focus of neuroprotective research, largely due to their interaction with N-methyl-D-aspartate (NMDA) receptors. core.ac.uknih.gov Overactivation of these receptors is linked to neuronal damage in various neurological conditions. researchgate.net

Compounds like memantine, an aminoadamantane, are used clinically for their neuroprotective effects in Alzheimer's disease. The development of nitromemantine represents an effort to enhance these neuroprotective properties. nih.govmdpi.com Nitromemantine is designed to not only block the NMDA receptor channel but also to deliver a nitro group that can S-nitrosylate the receptor, providing an additional layer of inhibition. researchgate.netnih.gov This dual-action mechanism is intended to be more effective in protecting neurons from excitotoxic damage. semanticscholar.org Research in animal models suggests that this approach can be successful in preserving synaptic connections. mdpi.com

Contributions to Materials Science and Nanotechnology Research

The rigid and stable cage-like structure of adamantane makes it an attractive building block in materials science and nanotechnology. researchgate.net While research in this area is less extensive than in pharmaceuticals, the unique properties of this compound and its derivatives offer potential for creating novel materials.

The introduction of a nitro group onto the adamantane scaffold can influence the electronic and physical properties of the molecule, making it of interest for various applications. cymitquimica.com For instance, the thermal stability and reactivity of nitro-adamantanes are key considerations in their potential use. The pyrolysis of this compound has been studied to understand its decomposition pathways. acs.org Furthermore, the unique structure of these compounds makes them valuable subjects for research in organic chemistry and as intermediates for synthesizing more complex molecules. smolecule.com

Some research has explored the use of adamantane derivatives in the development of energetic materials. The high density and caged structure of adamantane, combined with the energy-releasing properties of the nitro group, are being investigated for this purpose.

Development as Co-catalysts for Transition Metal Reactions

Nitro-functionalized adamantane derivatives have shown potential as components in catalytic systems. Specifically, 1-amino-3-nitroadamantane has been identified as having a potential application as a co-catalyst for transition metal reactions. cymitquimica.comsmolecule.com While the precise mechanisms are a subject of ongoing research, the electronic properties conferred by the nitro group on the rigid adamantane cage are believed to play a role.

In a broader context, the catalysis of reactions involving the adamantane core itself often employs transition metal compounds as co-catalysts. google.com For instance, the nitration and carboxylation of adamantane can be achieved using N-hydroxyimide compounds in the presence of a co-catalyst, which can include compounds of transition metals such as those from Groups 3B through 8B of the periodic table (e.g., scandium, titanium, vanadium, chromium, manganese, iron). google.comgoogle.com These processes facilitate the introduction of functional groups like nitro groups onto the adamantane skeleton under relatively mild conditions. google.com

Applications in Carbon Capture and Utilization Research

The quest for effective carbon capture materials has led researchers to explore nitro-functionalized adamantane-based polymers. researchgate.netacs.org A notable example involves the synthesis of a microporous polyimide network (PI-ADNT) derived from 1,3,5,7-tetrakis(4-aminophenyl)-adamantane. researchgate.netacs.org This initial polymer already possesses a significant BET surface area of 774 m²/g with micropores centered at 0.75 nm. acs.org

Design of Porous Materials and Metal-Organic Frameworks

The inherent rigidity and well-defined tetrahedral geometry of the adamantane cage make its derivatives excellent building blocks for constructing three-dimensional porous materials. researchgate.netnih.gov Functionalized adamantane derivatives are used as polyhedral units to create both purely organic porous structures and hybrid metal-organic frameworks (MOFs). researchgate.net

MOFs are crystalline materials constructed from metal ions or clusters linked together by organic molecules. Adamantane-based linkers can be used to form robust frameworks with high surface areas. For example, a microporous polyimide network synthesized from 1,3,5,7-tetrakis(4-aminophenyl)-adamantane serves as a precursor to a functionalized porous material. researchgate.netacs.org When this polymer is nitrated, the resulting nitro groups alter the chemical environment within the pores, enhancing specific interactions, as seen in its application for CO₂ capture. researchgate.net The ability to tailor the properties of porous polymers by incorporating functional groups like nitro groups is a key area of research. acs.org

Exploration of Nonlinear Optical Properties in Adamantane-Type Compounds

Adamantane-based compounds, including their derivatives, have become a focal point in the search for new materials with strong nonlinear optical (NLO) properties. rsc.orgnih.gov These materials can exhibit effects such as second-harmonic generation (SHG) and highly-directed white-light generation (WLG) when exposed to infrared radiation. rsc.orgresearchgate.net

Research has shown that the NLO response in these adamantane-type clusters originates from electronic transitions within the organic substituents attached to the rigid core, rather than the core itself. acs.org The adamantane framework, however, critically influences the intensity of the NLO response. acs.org The properties of these materials can be finely tuned by altering the functional groups on the substituents. d-nb.info Studies using density functional theory (DFT) computations have shown that the type of functional group influences polarization and electron density localization. d-nb.info Specifically, the presence of strong electron-withdrawing groups, a category to which the nitro group (–NO₂) belongs, can significantly affect the laser power threshold required to induce WLG. d-nb.info This tunability makes nitro-functionalized adamantanes and related compounds promising candidates for designing tailored NLO materials for various technological applications. researchgate.net

Building Blocks for Supramolecular Structures and Nanomaterials

Supramolecular chemistry focuses on systems composed of multiple molecular components assembled through non-covalent interactions. unsw.edu.au The unique, rigid, and well-defined three-dimensional structure of adamantane makes its derivatives, including this compound, highly desirable as building blocks for creating complex supramolecular assemblies and nanomaterials. researchgate.netnih.gov

Functionalized adamantanes can act as rigid scaffolds or polyhedral directing units in the construction of 3-D porous supramolecular structures. researchgate.net For instance, 1-amino-3-nitroadamantane is recognized as a building block for creating modular molecular structures like metal-organic frameworks (MOFs) and other supramolecular complexes. biomall.in The predictable geometry of the adamantane core allows for the rational design of larger, ordered structures. This nanoengineering approach, which relies on positioning molecular building blocks with high precision, is crucial for developing new biomaterials, and biodevices, where the organization at the nanoscopic level dictates the collective properties of the assembly. nih.gov

Research in High Energy Density Materials (HEDM)

The inherent stability and high carbon-to-hydrogen ratio of the adamantane cage make it an ideal framework for creating high-energy-density materials (HEDM). The introduction of multiple nitro groups onto this skeleton results in polynitroadamantanes, a class of compounds recognized for their potential as powerful and stable explosives and propellants. thieme-connect.com

Synthesis and Characterization of Polynitroadamantanes

Significant research has been dedicated to the synthesis and characterization of various polynitroadamantanes. rsc.org These compounds are attractive due to their high crystal densities, symmetrical structures, and the energetic potential endowed by the accumulation of nitro groups. thieme-connect.com

The characterization of these HEDMs is crucial for understanding their properties. Techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and elemental analysis are used to confirm their structures. researchgate.net Furthermore, the single-crystal structure of compounds like HNA has been determined using X-ray diffractometry, providing precise data on crystal parameters and density. researchgate.net Thermal stability is assessed using methods like thermogravimetry (TG) and differential scanning calorimetry (DSC). researchgate.net Theoretical studies using density functional theory (DFT) are also employed to predict thermodynamic properties, detonation performance, and stability, guiding the design of new energetic materials. acs.orgresearchgate.net

Theoretical Predictions of Detonation Properties and Stability

Theoretical and computational chemistry serve as foundational tools in the field of energetic materials, allowing for the prediction of key performance and stability characteristics before undertaking complex and potentially hazardous synthesis. For this compound and its more highly functionalized derivatives, methods such as Density Functional Theory (DFT) are employed to determine fundamental properties like density (ρ) and heat of formation (ΔH_f). asianpubs.orgresearcher.lifeacs.org These calculated values are then frequently used as inputs for empirical models, such as the Kamlet-Jacobs equations, to estimate detonation properties. asianpubs.orgresearcher.life

Research into polynitroadamantanes (PNAs) reveals consistent and predictable relationships between their molecular structure and their energetic potential. asianpubs.org A primary finding from these theoretical studies is that the detonation velocity (D) and detonation pressure (P) are directly proportional to the number of nitro groups attached to the adamantane cage. asianpubs.org As the degree of nitration increases, these key performance indicators also increase. asianpubs.org Furthermore, studies have investigated the influence of the substitution pattern, noting that isomers with nitro groups attached to methylene (B1212753) (-CH2-) carbons tend to exhibit better detonation properties than those where the nitro groups are located on methylidyne (bridgehead, -CH-) carbons. asianpubs.org However, for a polynitroadamantane to be considered a potential high energy density material (HEDM), it is theoretically predicted that the structure must contain at least eight nitro groups. researcher.lifeacs.org

Table 1: Illustrative Theoretical Detonation Properties of Polynitroadamantanes This interactive table demonstrates the general trends identified in theoretical studies where detonation properties increase with the number of nitro groups.

| Compound Class | Number of Nitro Groups | Calculated Density (ρ) | Calculated Detonation Velocity (D) | Calculated Detonation Pressure (P) |

| Dinitroadamantane | 2 | Low | Low | Low |

| Tetranitroadamantane | 4 | Medium | Medium | Medium |

| Hexanitroadamantane | 6 | High | High | High |

| Octanitroadamantane | 8 | Very High | Very High | Very High |

| Decanitroadamantane | 10 | Very High | Very High | Very High |

The stability of these compounds is as critical as their energetic performance, and it is often in direct conflict with detonation properties. asianpubs.org Theoretical stability is commonly assessed by calculating the bond dissociation energy (BDE) for the weakest bond in the molecule, which for this class of compounds is the C-NO2 bond. asianpubs.orgresearcher.life The homolysis of this C-NO2 bond is predicted to be the initial step in the thermal decomposition pathway for polynitroadamantanes. researcher.lifeacs.org

Computational analyses show a clear inverse relationship between the number of nitro groups and the stability of the molecule. asianpubs.org As more nitro groups are added to the adamantane skeleton, the weakest C-N bond becomes longer and the energy required to break it (BDE) decreases, indicating reduced thermal stability. asianpubs.org The position of the nitro groups also plays a crucial role in stability; compounds with nitro groups on methylidyne carbons are predicted to be more stable than their isomers with nitro groups on methylene carbons. asianpubs.org This creates a fundamental challenge in molecular design for this class of compounds: structural features that enhance detonation properties simultaneously tend to decrease molecular stability. asianpubs.org Therefore, a balance must be struck to develop a compound that is both powerful and sufficiently stable for practical application. asianpubs.org

Table 2: Theoretical Stability Trends in Polynitroadamantanes This interactive table illustrates the inverse relationship between the number of nitro groups and the predicted stability, as measured by the Bond Dissociation Energy (BDE) of the weakest C-NO2 bond.

| Compound Class | Number of Nitro Groups | Relative C-N Bond Length of Weakest Bond | Relative Bond Dissociation Energy (BDE) | Predicted Relative Stability |

| Dinitroadamantane | 2 | Shorter | High | High |

| Tetranitroadamantane | 4 | ↓ | ↓ | ↓ |

| Hexanitroadamantane | 6 | ↓ | ↓ | ↓ |

| Octanitroadamantane | 8 | ↓ | ↓ | ↓ |

| Decanitroadamantane | 10 | Longer | Low | Low |

Theoretical and Computational Studies of 1 Nitroadamantane

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

The introduction of the electron-withdrawing nitro group at a tertiary position on the adamantane (B196018) cage significantly impacts its electronic properties. The rigid framework of adamantane helps to stabilize the nitro group through steric protection. DFT methods are crucial for predicting various properties, including the molecule's reactivity and stability, by analyzing parameters derived from its electronic structure. rsc.orgmdpi.com

Computed Properties of 1-Nitroadamantane:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO₂ | scbt.com |

| Molecular Weight | 181.23 g/mol | nih.gov |

| IUPAC Name | This compound | sigmaaldrich.com |

Investigation of Vibrational Spectra through Computational Methods

Computational methods are instrumental in analyzing the vibrational spectra (Infrared and Raman) of molecules like this compound. soft-photons-astro-molecules.comarxiv.org By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific molecular motions. americanpharmaceuticalreview.comwiley-vch.de DFT calculations have been successfully used to obtain and assign the infrared spectra of polynitroadamantanes. researchgate.net

The vibrational modes of this compound are influenced by the adamantane cage and the nitro group. The frequencies of the symmetric and asymmetric stretching vibrations of the NO₂ group are particularly sensitive to the electronic environment. researchgate.net Computational analysis helps to understand how the rigid adamantane structure affects these vibrational frequencies. researchgate.netsoft-photons-astro-molecules.com This theoretical approach complements experimental spectroscopic techniques, providing a deeper understanding of the molecule's dynamic behavior. mdpi.comlibretexts.org

Prediction of Thermodynamic Properties

Computational chemistry allows for the prediction of various thermodynamic properties of this compound. researchgate.netresearchgate.net Using statistical thermodynamics, properties such as heat of formation, entropy, and heat capacity can be calculated based on the vibrational frequencies and molecular structure obtained from DFT calculations. researchgate.netmdpi.com

For adamantane derivatives, thermodynamic properties have been shown to have a linear relationship with the number of nitro groups. researchgate.net While experimental data for this compound's thermodynamic properties are limited, computational models provide valuable estimates. brad.ac.uk These predictions are essential for understanding the molecule's stability and energy content, which is particularly relevant in the study of energetic materials. researchgate.netcore.ac.ukheatenergist.orguni-heidelberg.de

Analysis of Pyrolysis Mechanisms

Understanding the thermal decomposition (pyrolysis) of this compound is crucial for assessing its stability. acs.org Computational studies can elucidate the initial steps of the pyrolysis mechanism. For related polynitroadamantanes, theoretical analyses have shown that the homolysis of the C-NO₂ bond is the predicted initial step in thermal decomposition. researchgate.net

The activation energy for this bond rupture is a key indicator of the compound's thermal stability. researchgate.net The rigid adamantane cage can influence this process. By employing methods like the unrestricted Hartree-Fock model, researchers can investigate the transition states and activation energies associated with different decomposition pathways, determining the most likely mechanism. researchgate.netrsc.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic interactions within a molecule. uni-muenchen.denih.govwisc.edu It transforms the complex many-electron wavefunction into a localized picture of chemical bonds and lone pairs, which aligns with intuitive chemical concepts. uni-muenchen.de

For this compound, NBO analysis can reveal insights into the nature of the C-N bond and the delocalization of electron density involving the nitro group. researchgate.net The analysis quantifies interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding molecular stability and reactivity. materialsciencejournal.orgscirp.org For instance, changes in atomic natural charges during a reaction, such as the nitration of adamantane to form this compound, can be monitored to understand the electronic rearrangements that occur. researchgate.netresearchgate.net

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of 1-nitroadamantane and its derivatives is a primary area of future research. Traditional nitration methods often involve harsh reagents like fuming nitric acid and sulfuric acid, which pose environmental and safety concerns.

Future efforts will likely focus on:

Green Chemistry Approaches: Exploring milder and more sustainable reagents and reaction conditions. This includes the use of solid acid catalysts like zeolites, which can offer improved selectivity and easier separation.

Catalytic Systems: Investigating novel metal-free catalytic systems for the oxidation of adamantane (B196018) or the corresponding amine. beilstein-journals.org For instance, systems involving N-hydroxyphthalimide (NHPI) have shown promise in aerobic oxidations. beilstein-journals.orglookchem.com

Alternative Nitrating Agents: Research into alternative nitrating agents, such as nitronium tetrafluoroborate (B81430) in less hazardous solvents, could provide viable alternatives to classical mixed-acid nitration. worldscientific.com

A comparative analysis of existing and potential future synthetic methods highlights the drive towards more sustainable practices.

Table 1: Comparison of Synthetic Routes for Adamantane Nitration

| Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) | Key Considerations |

| Mixed Acid Nitration | HNO₃, H₂SO₄ | 10–30 | 80–90 | 99.3 | Generates significant acidic waste. |

| Nitronium Tetrafluoroborate | NO₂BF₄, CH₂Cl₂ | -20 | 70–75 | 98.5 | Requires specialized reagents. |

| Zeolite-Catalyzed Nitration | H-Y Zeolite, HNO₃ | 50–60 | 65 | - | Potentially more environmentally friendly. |

| Oxidation of 1-Aminoadamantane | Peracetic acid, Ozone | - | 95 | - | Offers a high-yield alternative to direct nitration. studfile.netgoogle.com |

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing existing processes and developing new ones. While progress has been made, several areas require further investigation.

Key research questions include:

Radical Pathways: Elucidating the role of radical intermediates in reactions such as aerobic oxidations. lookchem.com Mechanistic studies can help to control selectivity and prevent the formation of unwanted byproducts.

Cationic Intermediates: Further investigation into the formation and reactivity of the 1-adamantyl cation in nitration reactions is needed to fully understand the reaction pathways and byproduct formation. worldscientific.com

Reductive Processes: Gaining a deeper insight into the mechanisms of reductive processes involving this compound, for example, using organomagnesium or organozinc reagents, could open up new synthetic avenues for producing aminoadamantane derivatives. thieme-connect.com

Expansion of Applications in Emerging Technologies

While this compound and its derivatives have shown promise in medicinal chemistry, their potential in other emerging technologies remains largely unexplored. researchgate.netresearchgate.net Future research should focus on leveraging the unique properties of the adamantane cage and the nitro group for novel applications.

Potential areas of exploration include:

Materials Science: Investigating the incorporation of this compound into polymers and other materials to enhance thermal stability and other physical properties. The rigid, cage-like structure of adamantane can impart desirable characteristics to materials. acs.org

Energetic Materials: Although some research has been conducted, a more systematic exploration of nitroadamantanes as components of energetic materials could be pursued, focusing on the relationship between structure and performance. acs.orgchembk.com

Catalysis: Exploring the potential of this compound derivatives as organocatalysts or ligands for metal-catalyzed reactions. biosynth.com

Advanced Computational Modeling for Predictive Research

Computational modeling is becoming an indispensable tool in chemical research, offering the ability to predict molecular properties and reaction outcomes. nih.gov For this compound, advanced computational methods can provide valuable insights and guide experimental work.

Future computational studies could focus on:

Predicting Reactivity and Regioselectivity: Using methods like Density Functional Theory (DFT) to predict the regioselectivity of reactions on substituted adamantane cores, which can be challenging to control experimentally.

Simulating Reaction Mechanisms: Modeling reaction pathways to understand transition states and intermediates, thereby aiding in the optimization of reaction conditions.

Designing Novel Derivatives: Computationally screening virtual libraries of this compound derivatives for specific properties, such as binding affinity to biological targets or desired material characteristics. austinpublishinggroup.com

Collaborative Research Opportunities in Interdisciplinary Fields

The full potential of this compound can be best realized through collaborative efforts that bridge different scientific disciplines.

Opportunities for interdisciplinary research include:

Chemistry and Biology: Collaborations between synthetic chemists and biologists are essential for the design and evaluation of new adamantane-based therapeutic agents. researchgate.netveeprho.com

Chemistry and Materials Science: Partnerships between chemists and materials scientists can lead to the development of novel polymers and composites with enhanced properties.

Chemistry and Computational Science: Close collaboration between experimental and computational chemists will be crucial for accelerating the discovery and development of new applications for this compound and its derivatives. hokudai.ac.jp

By addressing these future research directions and overcoming the associated challenges, the scientific community can unlock the full potential of this compound and pave the way for new and exciting discoveries.

Q & A

Q. What protocols ensure reproducibility in kinetic studies of this compound decomposition?

- Methodological Answer :

Standardize reaction vessels (e.g., glass vs. metal reactors) to eliminate surface catalysis.

Calibrate temperature sensors (e.g., thermocouples) using reference materials (e.g., indium melting point).

Publish raw data (e.g., time-conversion curves) and computational codes for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。